4,5-Dimethylisoxazol-3-amine 4,5-Dimethylisoxazol-3-amine
Brand Name: Vulcanchem
CAS No.: 13999-39-8
VCID: VC21184016
InChI: InChI=1S/C5H8N2O/c1-3-4(2)8-7-5(3)6/h1-2H3,(H2,6,7)
SMILES: CC1=C(ON=C1N)C
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol

4,5-Dimethylisoxazol-3-amine

CAS No.: 13999-39-8

Cat. No.: VC21184016

Molecular Formula: C5H8N2O

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethylisoxazol-3-amine - 13999-39-8

Specification

CAS No. 13999-39-8
Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
IUPAC Name 4,5-dimethyl-1,2-oxazol-3-amine
Standard InChI InChI=1S/C5H8N2O/c1-3-4(2)8-7-5(3)6/h1-2H3,(H2,6,7)
Standard InChI Key VPANVNSDJSUFEF-UHFFFAOYSA-N
SMILES CC1=C(ON=C1N)C
Canonical SMILES CC1=C(ON=C1N)C

Introduction

Physical and Chemical Properties

4,5-Dimethylisoxazol-3-amine possesses distinct physical and chemical characteristics that determine its behavior in chemical reactions and biological systems. The compound has several identifiers and fundamental properties that have been extensively documented.

Basic Identifiers and Structural Information

The compound is characterized by a five-membered heterocyclic isoxazole ring containing nitrogen and oxygen atoms, with specific substituents at defined positions .

Table 1: Chemical Identifiers and Properties of 4,5-Dimethylisoxazol-3-amine

PropertyValue
IUPAC Name4,5-dimethyl-1,2-oxazol-3-amine
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
CAS Number13999-39-8
InChIInChI=1S/C5H8N2O/c1-3-4(2)8-7-5(3)6/h1-2H3,(H2,6,7)
InChIKeyVPANVNSDJSUFEF-UHFFFAOYSA-N
SMILESCC1=C(ON=C1N)C
European Community (EC) Number237-802-7
DSSTox Substance IDDTXSID60161207

The molecular structure features two methyl groups and an amino group, imparting specific chemical reactivity and physical properties to the compound .

Physical Properties and Hazard Information

The compound presents specific hazard characteristics that must be considered when handling:

  • Hazard Statements: H315-H319-H335 (causes skin irritation, serious eye irritation, and may cause respiratory irritation)

  • Transportation classification: UN 1993C 3 / PGIII

As with many chemical compounds, safe handling procedures including appropriate personal protective equipment should be employed when working with 4,5-Dimethylisoxazol-3-amine.

Applications in Research and Development

4,5-Dimethylisoxazol-3-amine and related isoxazole derivatives have found significant applications in pharmaceutical research and development.

Role in Medicinal Chemistry

Isoxazole derivatives similar to 4,5-Dimethylisoxazol-3-amine have demonstrated considerable potential in drug discovery:

Recent research published in Frontiers in Pharmacology investigated derivatives containing the 3,5-dimethylisoxazol-4-yl moiety as BRD4 inhibitors with anti-cancer properties. While this research focused on a different isomeric form (3,5-dimethylisoxazol-4-yl), it demonstrates the importance of dimethylisoxazole scaffolds in drug development .

The study revealed that:
"The 3,5-dimethylisoxazole moiety, serving as a ε-N-lysine acetylation (KAc) motif mimic, established a hydrogen bond with Asn140 and a water-bridging hydrogen bond with Tyr97."

This binding characteristic makes dimethylisoxazole derivatives valuable in the design of bromodomain inhibitors, which are promising candidates for cancer treatment.

Structure-Activity Relationship Studies

The presence of the amino group at position 3 of 4,5-Dimethylisoxazol-3-amine allows for various chemical modifications, making it a versatile starting point for structure-activity relationship (SAR) studies.

Research involving related compounds has demonstrated that:

  • Substitution patterns on the isoxazole ring significantly influence biological activity

  • The amino group can be modified to form amides, sulfonamides, or other derivatives

  • The isoxazole core serves as a rigid scaffold that can present functional groups in specific spatial orientations for optimal target interactions

Comparison with Isomeric Compounds

Understanding the structural relationship between 4,5-Dimethylisoxazol-3-amine and its isomers is important for appreciating its unique properties and applications.

Structural Isomers

Three key isomeric aminodimethylisoxazoles are of particular interest:

Table 2: Comparison of Aminodimethylisoxazole Isomers

CompoundCAS NumberStructural CharacteristicsNotable Applications
4,5-Dimethylisoxazol-3-amine13999-39-8Amino at position 3, methyl groups at positions 4,5Various chemical syntheses and pharmaceutical applications
3,5-Dimethylisoxazol-4-amine31329-64-3Amino at position 4, methyl groups at positions 3,5Investigated in BRD4 inhibitors with anti-cancer properties
5-Amino-3,4-dimethylisoxazole19947-75-2Amino at position 5, methyl groups at positions 3,4Precursor in the synthesis of sulfisoxazole (antimicrobial agent)

Each of these isomers exhibits distinct chemical reactivity and biological activity profiles due to the different spatial arrangements of the amino and methyl substituents .

Related Derivatives

Beyond simple isomers, other related derivatives include:

  • (3,5-Dimethylisoxazol-4-yl)methylamine (CAS: 131052-47-6): Features an aminomethyl group instead of a direct amino substituent

  • 5-Methyl-3-isoxazolamine (CAS: 1072-67-9): Contains only a single methyl group, making it a simpler analog

These structural variations provide a spectrum of compounds with different physicochemical properties and potential applications.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 4,5-Dimethylisoxazol-3-amine is defined by both the isoxazole ring system and the primary amine functionality.

Amine Reactivity

As a primary amine, the 3-amino group can undergo various transformations:

  • Formation of amides via acylation reactions

  • Creation of sulfonamides through reaction with sulfonyl chlorides

  • Imine formation with aldehydes and ketones

  • Alkylation to form secondary and tertiary amines

These transformations are evident in research studies where derivatives were synthesized through modification of the amino group. For example, in the development of BRD4 inhibitors, researchers utilized such chemistry to create a series of compounds with varying substituents .

Isoxazole Ring Chemistry

The isoxazole ring itself possesses specific reactivity patterns:

  • Relative stability to many reaction conditions

  • Potential for ring-opening under specific conditions

  • Ability to participate in coordination chemistry

  • Involvement in hydrogen bonding networks that can be important for biological activity

Analytical Characterization

Proper identification and purity assessment of 4,5-Dimethylisoxazol-3-amine typically involves multiple analytical techniques.

Spectroscopic Methods

Based on its structure, 4,5-Dimethylisoxazol-3-amine would exhibit characteristic spectral patterns:

  • NMR Spectroscopy: Would show signals for the two methyl groups (typically in the δ 2.0-2.5 ppm range for ¹H NMR) and the amino group protons

  • IR Spectroscopy: Characteristic bands for N-H stretching (primary amine) and the isoxazole ring system

  • Mass Spectrometry: Molecular ion peak at m/z 112, corresponding to the molecular weight, along with fragmentation patterns specific to the isoxazole structure

Chromatographic Analysis

Chromatographic techniques such as HPLC and GC are commonly employed for purity assessment and quantitative analysis of this type of compound.

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